4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrimidine ring. These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the pyrimidine ring. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde to form the thiazole ring, followed by cyclization with a pyrimidine precursor .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can activate or inhibit various biochemical pathways and enzymes, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to cell death or other biological responses .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share similar structural features and biological activities.
Pyrimidine Derivatives: Compounds like 2-aminopyrimidine and 4-methylpyrimidine also share similar structural features and biological activities
Uniqueness
4-Methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid is unique due to its combination of both thiazole and pyrimidine rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H7N3O2S |
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Molecular Weight |
221.24 g/mol |
IUPAC Name |
4-methyl-2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2S/c1-5-6(9(13)14)2-11-8(12-5)7-3-10-4-15-7/h2-4H,1H3,(H,13,14) |
InChI Key |
MXTDWQYLBZJSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CN=CS2 |
Origin of Product |
United States |
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